Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)-
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Overview
Description
Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- is a complex organic compound with the molecular formula C13H12N2O6S2. It is characterized by the presence of multiple functional groups, including a benzoic acid moiety, sulfonamide groups, and a hydrazino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- typically involves multiple steps One common method starts with the sulfonation of benzoic acid to introduce the sulfonyl groupsThe final step involves the coupling of the sulfonyl and hydrazino groups to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as sulfonation, hydrazination, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use as an antimicrobial agent.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-((4-aminosulfonyl)phenyl)amino]sulfonyl: Similar structure but lacks the hydrazino linkage.
Benzoic acid, 2-((4-(aminosulfonyl)phenyl)amino)carbonyl: Contains a carbonyl group instead of a hydrazino group
Uniqueness
The presence of the hydrazino linkage in benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- makes it unique compared to other similar compounds. This linkage can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities .
Properties
CAS No. |
62646-44-0 |
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Molecular Formula |
C13H13N3O8S3 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-[[(4-sulfamoylphenyl)sulfonylamino]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H13N3O8S3/c14-25(19,20)10-4-6-11(7-5-10)26(21,22)15-16-27(23,24)12-3-1-2-9(8-12)13(17)18/h1-8,15-16H,(H,17,18)(H2,14,19,20) |
InChI Key |
KQGIECCWAJZCSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
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